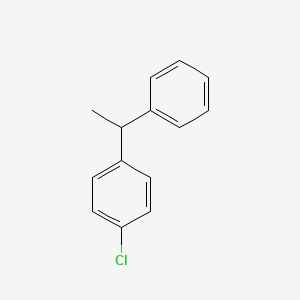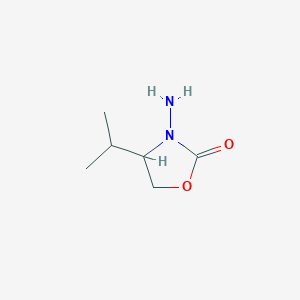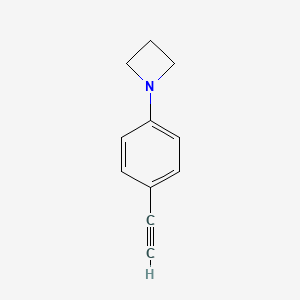
Benzene, 1-chloro-4-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(1-phenylethyl)-, also known by various other names such as α-Methylbenzyl chloride, α-Phenethyl chloride, and 1-Chloro-1-phenylethane, is a chemical compound with the molecular formula C₈H₉Cl. Its IUPAC Standard InChI is InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 . This compound features a benzene ring substituted with a chlorine atom and a phenethyl group.
Méthodes De Préparation
Synthetic Routes:: One common synthetic route to prepare this compound involves the palladium-catalyzed Kumada cross-coupling reaction. In this process, an internal alkyne reacts with a phenyl Grignard reagent to yield 1-chloro-4-(1-phenylethynyl)benzene .
Analyse Des Réactions Chimiques
Reactions at the Benzylic Position:: Benzene derivatives like this compound often undergo reactions at the benzylic position. For instance, free radical bromination of alkyl benzenes occurs at the carbon adjacent to the benzene ring. The benzylic position is crucial for synthesis problems .
Applications De Recherche Scientifique
Chemistry and Industry:: Benzene derivatives find applications in organic synthesis, pharmaceuticals, and agrochemicals. Researchers explore their reactivity and design new compounds based on their unique properties.
Mécanisme D'action
The specific mechanism of action for this compound depends on its context and application. It may interact with molecular targets or pathways relevant to its use in various fields.
Comparaison Avec Des Composés Similaires
Similar Compounds:: While this compound exhibits unique features due to its phenethyl group and chlorine substitution, it can be compared with other benzene derivatives. Some similar compounds include chlorobenzene, toluene, and ethylbenzene .
Propriétés
Numéro CAS |
60617-89-2 |
|---|---|
Formule moléculaire |
C14H13Cl |
Poids moléculaire |
216.70 g/mol |
Nom IUPAC |
1-chloro-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,1H3 |
Clé InChI |
OMWUABDOXSZJHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)







![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)


